N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride
Overview
Description
Scientific Research Applications
Summary of the Application
This compound has been used as a collector for the reverse cationic flotation separation of apatite from quartz .
Methods of Application or Experimental Procedures
The compound was synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz. The adsorption mechanisms between the compound and two mineral surfaces were investigated by Fourier transform infrared spectrometer (FTIR), zeta potential measurements, and X-ray photoelectron spectroscopy (XPS) analysis .
Results or Outcomes
The micro-flotation tests showed that the compound exhibited excellent flotation performance. When the pulp was at natural pH and the compound concentration was 25 mg/L, the apatite concentrate with a P2O5 recovery of 95.45% and P2O5 grade of 38.94% could be obtained from artificially mixed minerals .
2. Application in Carbon Capture
Summary of the Application
The compound, a derivative of piperazine, has been studied for its potential to replace PZ as an activator added in the mixed amine system to capture CO2 .
Methods of Application or Experimental Procedures
The solubility of CO2 in aqueous solutions of the compound was determined for three concentrations and four temperatures. The VLE data for the compound-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .
Results or Outcomes
Using the thermodynamic model, the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous solution of the compound are predicted and analyzed .
Safety And Hazards
Future Directions
While specific future directions for “N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride” are not mentioned, there is ongoing research in the field of smart hydrogels for advanced drug delivery systems and hydrogel-forming microneedles for personalized healthcare monitoring and treatment .
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-4-2-3-5-10-8;/h8,10,12H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCVJOUXDNJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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